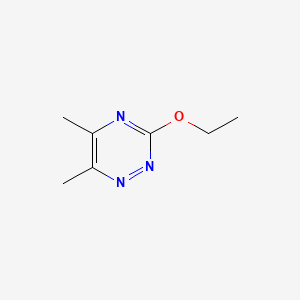

as-Triazine, 5,6-dimethyl-3-ethoxy-

Description

Significance of Heterocyclic Nitrogen Compounds in Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and functional materials. openmedicinalchemistryjournal.comnih.govresearchgate.net These compounds are integral to numerous natural products, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com Their prevalence is particularly notable in pharmaceuticals; an analysis of FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov

The significance of these compounds stems from the unique properties conferred by the nitrogen heteroatom. Its ability to form hydrogen bonds and participate in various intermolecular interactions, such as dipole-dipole and π-stacking interactions, allows these molecules to bind with high affinity to biological targets like enzymes and receptors. nih.gov This makes them privileged structures in drug design. openmedicinalchemistryjournal.com Beyond pharmaceuticals, nitrogen heterocycles are crucial in agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.comelsevierpure.com

Historical Development and Evolution of 1,2,4-Triazine (B1199460) Chemistry

The study of triazines began with the more common 1,3,5-triazine (B166579) isomer, which is typically synthesized through the trimerization of nitrile and cyanide compounds. wikipedia.org The development of 1,2,4-triazine chemistry followed more specialized synthetic routes. A classical method for synthesizing the 1,2,4-triazine core is the Bamberger triazine synthesis. wikipedia.org Another established method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org

The initial discovery and development of triazine chemistry were significantly driven by their application as herbicides, which began in the early 1950s in the laboratories of J.R. Geigy Ltd. in Switzerland. researchgate.net While many of these early herbicides were derivatives of the 1,3,5-triazine isomer, the exploration of triazine chemistry expanded to include all three isomers. researchgate.net Over the decades, research has evolved from a primary focus on agrochemicals to a broad investigation of their potential in medicine and materials science. benthamdirect.comresearchgate.net The synthesis of the parent 1,2,4-triazine was reported in 1966, marking a key point in the evolution of this specific class of heterocycles. acs.org

Classification and Isomerism within the Triazine Family

Triazines are six-membered heterocyclic aromatic compounds with a molecular formula of C₃H₃N₃, where three carbon atoms of a benzene (B151609) ring are replaced by nitrogen atoms. wikipedia.orgbenthamdirect.com They exist in three distinct isomeric forms, distinguished by the relative positions of their nitrogen atoms. wikipedia.orgresearchgate.net

The three isomers of triazine are:

1,2,3-Triazine (B1214393) (v-Triazine or vic-Triazine): Features three adjacent nitrogen atoms.

1,2,4-Triazine (as-Triazine or asym-Triazine): Has nitrogen atoms at positions 1, 2, and 4. benthamdirect.comresearchgate.netnih.gov This is also referred to as asymmetrical triazine. benthamdirect.com

1,3,5-Triazine (s-Triazine): Contains nitrogen atoms at positions 1, 3, and 5, resulting in a symmetrical structure. benthamdirect.comresearchgate.netnih.gov

These isomers exhibit different properties and are synthesized via distinct chemical pathways. wikipedia.org For instance, 1,3,5-triazines are the most common, while the synthesis of 1,2,3- and 1,2,4-triazines requires more specialized methods. wikipedia.org Due to a weaker resonance energy compared to benzene, all triazine isomers are more susceptible to nucleophilic substitution than electrophilic substitution reactions. benthamdirect.comresearchgate.net

The compound as-Triazine, 5,6-dimethyl-3-ethoxy- is built upon the 1,2,4-triazine core. nist.govmonarchinitiative.org This asymmetrical arrangement of nitrogen atoms defines the fundamental chemical reactivity of the molecule. The N-C-N-N sequence within the 1,2,4-triazine ring is considered a critical component for many of its observed pharmacological activities. researchgate.net The electron-deficient nature of the 1,2,4-triazine ring, a result of the multiple nitrogen atoms, makes it a good electron-acceptor. mdpi.commdpi.com This property is central to its utility in various chemical reactions, such as the inverse electron demand Diels-Alder reaction, where 1,2,4-triazines can react with electron-rich dienophiles to form pyridine (B92270) rings after the extrusion of nitrogen gas. wikipedia.org

Overview of Research Trends for Substituted 1,2,4-Triazines

Research into substituted 1,2,4-triazines has expanded significantly, revealing a wide spectrum of potential applications. These derivatives are investigated for a variety of biological activities. researchgate.netijpsr.info

Key research areas include:

Anticancer Agents: A substantial body of research focuses on 1,2,4-triazine derivatives as potential antitumor drugs. nih.govnih.gov They have been shown to target various mechanisms in cancer cells, including inducing apoptosis and inhibiting kinases. researchgate.netnih.gov For example, certain derivatives have been developed as potent degraders of eEF2K (eukaryotic elongation factor 2 kinase), a protein linked to triple-negative breast cancer. nih.gov Tirapazamine, a benzotriazine di-N-oxide, is a well-known example that has been in clinical trials. researchgate.net

Kinase Inhibition: The 1,2,4-triazine scaffold is a key feature in the design of various kinase inhibitors. nih.gov For instance, derivatives have been evaluated for their ability to inhibit c-Met kinase, a target in cancer therapy. researchgate.netnih.gov

Medicinal Chemistry: Beyond cancer, 1,2,4-triazine derivatives have demonstrated a broad range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. researchgate.netresearchgate.netijpsr.info The adenosine (B11128) A₂A receptor, a target for treating Parkinson's disease, has been successfully antagonized by potent 1,2,4-triazine derivatives identified through structure-based drug design. nih.gov

Materials Science: The electron-accepting properties of the 1,2,4-triazine ring make these compounds suitable for applications in materials chemistry and optoelectronics. mdpi.commdpi.com They have been investigated as electron transport layers in Organic Light Emitting Diodes (OLEDs) and as components in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov

The continuous exploration of new synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, allows for the creation of diverse libraries of substituted 1,2,4-triazines for further investigation. ijpsr.infonih.gov

Data Tables

Table 1: Properties of as-Triazine, 5,6-dimethyl-3-ethoxy-

| Property | Value |

|---|---|

| CAS Number | 74417-17-7 lookchem.com |

| Molecular Formula | C₇H₁₁N₃O lookchem.com |

| Molecular Weight | 153.1817 g/mol lookchem.com |

| Boiling Point | 266.9°C at 760 mmHg lookchem.com |

| Density | 1.077 g/cm³ lookchem.com |

| Flash Point | 97.8°C lookchem.com |

| Refractive Index | 1.495 lookchem.com |

Table 2: Isomers of Triazine

| Isomer Name | Systematic Name | Common Name(s) |

|---|---|---|

| 1,2,3-Triazine | 1,2,3-Triazine | v-Triazine, vicinal-Triazine benthamdirect.comresearchgate.net |

| 1,2,4-Triazine | 1,2,4-Triazine | as-Triazine, asymmetrical-Triazine nist.govbenthamdirect.comresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-Triazine |

| 1,2,4-Triazine |

| 1,3,5-Triazine |

| as-Triazine, 5,6-dimethyl-3-ethoxy- |

| Atrazine |

| Benzene |

| Cyanuric chloride |

| Melamine |

| Nitrogen |

Strategies for the Construction of the 1,2,4-Triazine Ring System

The formation of the 1,2,4-triazine ring is a cornerstone of the synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy- and its analogues. These strategies can be broadly categorized into two main approaches: the initial construction of the triazine ring from acyclic components through condensation reactions, and the modification of a pre-existing triazine ring via nucleophilic substitution.

Condensation Reactions in Triazine Synthesis

Condensation reactions are a prevalent method for constructing the 1,2,4-triazine core. tandfonline.comyoutube.com These reactions typically involve the cyclization of linear precursor molecules that contain the necessary nitrogen and carbon atoms to form the heterocyclic ring.

A common and effective method for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines involves the cyclocondensation of α-dicarbonyl compounds with amidrazones. mdpi.comwikipedia.org For the synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy-, the key precursors would be 2,3-butanedione (diacetyl), which provides the dimethyl substitution at the 5- and 6-positions, and an ethoxy-substituted amidrazone.

The general reaction scheme involves the condensation of an amidrazone with a 1,2-dicarbonyl compound. mdpi.com In a specific application of this for a related compound, 3-(β-d-glucopyranosyl)-1,2,4-triazines were synthesized through the cyclocondensation of C-glycosyl formamidrazones with various 1,2-dicarbonyl derivatives. mdpi.com This highlights the versatility of this approach for introducing diverse substituents at the 3-position of the triazine ring.

| Precursor 1 | Precursor 2 | Resulting Triazine Core | Reference |

| α-Dicarbonyl Compound (e.g., 2,3-butanedione) | Amidrazone (e.g., O-ethylcarbonimidic dihydrazide) | 5,6-dimethyl-1,2,4-triazine | mdpi.comwikipedia.org |

| Acid Hydrazide, Ammonium Acetate | α-Dicarbonyl Compound | 3,5,6-Trisubstituted-1,2,4-triazine | tandfonline.com |

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of 1,2,4-triazine derivatives in a single step from three or more starting materials. researchgate.netnih.gov These reactions are advantageous due to their atom economy and operational simplicity. researchgate.net A one-pot condensation reaction of an acid hydrazide, ammonium acetate, and a dicarbonyl compound can be employed to prepare 1,2,4-triazines. tandfonline.com This approach, often facilitated by microwave irradiation, can lead to high yields and short reaction times. tandfonline.com

Another MCR approach involves the reaction of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate to yield substituted 1,2,4-triazines. researchgate.net This method proceeds through an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |

| Acid Hydrazide | Ammonium Acetate | Dicarbonyl Compound | 1,2,4-Triazines | One-pot, Microwave-assisted | tandfonline.com |

| Amide | 1,2-Dicarbonyl Compound | Hydrazine Hydrate | Substituted 1,2,4-Triazines | One-pot, Stepwise addition | researchgate.net |

Nucleophilic Substitution Reactions on Pre-Formed Triazine Rings

An alternative and widely used strategy involves the synthesis of a triazine ring with a suitable leaving group, which is subsequently displaced by a nucleophile to introduce the desired functionality. nih.gov This method is particularly useful for introducing alkoxy groups like the ethoxy moiety.

For the synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy-, a common precursor is 3-chloro-5,6-dimethyl-as-triazine. The chlorine atom at the 3-position is a good leaving group and can be readily displaced by an ethoxide nucleophile. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. nih.gov

The reaction is typically carried out by treating the 3-chloro-5,6-dimethyl-as-triazine with sodium ethoxide in ethanol. The ethoxide ion attacks the electron-deficient carbon atom at the 3-position of the triazine ring, leading to the substitution of the chlorine atom and the formation of the desired 3-ethoxy derivative. The reactivity of halogenated triazines towards nucleophiles is a well-established principle in heterocyclic chemistry. nih.govresearchgate.net

The 1,2,4-triazine ring is electron-deficient, which facilitates nucleophilic substitution, particularly at the 3-, 5-, and 6-positions. youtube.com The presence of a good leaving group, such as a halogen, at one of these positions allows for selective functionalization. In the case of synthesizing as-Triazine, 5,6-dimethyl-3-ethoxy-, the starting material, 3-chloro-5,6-dimethyl-as-triazine, already possesses the desired dimethyl substitution pattern. The subsequent nucleophilic substitution with ethoxide is highly selective for the 3-position due to the presence of the chloro leaving group.

The control over the substitution pattern is therefore achieved by the judicious choice of the starting materials. The initial construction of the 5,6-dimethyl-as-triazine core, for instance through the condensation of 2,3-butanedione with an appropriate precursor, establishes the substitution at these positions. The subsequent introduction of the ethoxy group is then directed to the 3-position.

An in-depth examination of the synthetic strategies for as-Triazine, 5,6-dimethyl-3-ethoxy- and its related analogues reveals a focus on functionalization, derivatization, and the optimization of reaction conditions. Research in this area is driven by the need for efficient, selective, and environmentally benign methodologies to access a diverse range of 1,2,4-triazine structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74417-17-7 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-ethoxy-5,6-dimethyl-1,2,4-triazine |

InChI |

InChI=1S/C7H11N3O/c1-4-11-7-8-5(2)6(3)9-10-7/h4H2,1-3H3 |

InChI Key |

FAHSHESULNYEEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(N=N1)C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of As Triazine, 5,6 Dimethyl 3 Ethoxy Derivatives

Aromaticity and Stability of the 1,2,4-Triazine (B1199460) Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic, planar molecules with a continuous ring of overlapping p-orbitals. masterorganicchemistry.com For a molecule to be considered aromatic, it must adhere to several criteria, including Hückel's rule, which dictates that the system must possess [4n+2] π-electrons, where 'n' is a non-negative integer. leah4sci.comyoutube.com

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms. It is a π-deficient system, meaning the presence of the electronegative nitrogen atoms withdraws electron density from the ring. This electron deficiency is a defining characteristic of the 1,2,4-triazine system. Despite being heterocyclic, the 1,2,4-triazine ring can be considered aromatic as it is cyclic, planar, and possesses 6 π-electrons (a Hückel number where n=1), which are delocalized across the ring. masterorganicchemistry.comyoutube.com

Table 1: Criteria for Aromaticity

| Criterion | Application to 1,2,4-Triazine Ring | Status |

|---|---|---|

| Cyclic | The molecule contains a continuous ring of atoms. masterorganicchemistry.com | Met |

| Planar | All atoms in the ring lie in the same plane, allowing for p-orbital overlap. leah4sci.com | Met |

| Conjugated | A continuous system of overlapping p-orbitals exists around the ring. masterorganicchemistry.com | Met |

| Hückel's Rule | Contains [4n+2] π-electrons. The 1,2,4-triazine ring has 6 π-electrons (n=1). youtube.com | Met |

Electrophilic and Nucleophilic Behavior of as-Triazine, 5,6-dimethyl-3-ethoxy-

The π-deficient nature of the 1,2,4-triazine ring is the primary determinant of its chemical reactivity. This electron deficiency makes the ring system highly susceptible to attack by nucleophiles and generally resistant to electrophilic substitution, which typically requires harsh conditions and often leads to ring cleavage. thieme-connect.de

Reactivity Patterns at Ring Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons, making them potential sites for electrophilic attack, such as protonation and alkylation. The specific nitrogen atom that reacts depends on both electronic and steric factors. The lone pair on the N2 atom is generally considered the most basic site for protonation. Coordination with metal ions, such as silver(I), has also been observed, where the triazine ligand can bridge metal centers through its adjacent nitrogen atoms (N1 and N2). mdpi.com In the case of as-Triazine, 5,6-dimethyl-3-ethoxy-, the presence of the C3-ethoxy and C5/C6-dimethyl groups would sterically and electronically influence the accessibility and basicity of the ring nitrogens.

Reactivity at Ring Carbon Atoms (C-3, C-5, C-6)

The carbon atoms in the 1,2,4-triazine ring are electron-deficient and thus are primary targets for nucleophilic attack. The order of reactivity for the unsubstituted 1,2,4-triazine ring towards nucleophiles is generally C-5 > C-3 > C-6. Nucleophilic attack can lead to either addition or substitution reactions.

For as-Triazine, 5,6-dimethyl-3-ethoxy-, the reactivity is modulated by the substituents:

C-3: The ethoxy group (-OEt) is a good leaving group, making the C-3 position susceptible to nucleophilic aromatic substitution (SNAr).

C-5 and C-6: These positions are activated towards nucleophilic attack. The presence of methyl groups at these positions means that nucleophilic attack would result in an addition reaction, forming a dihydrotriazine intermediate, rather than substitution. Studies on related systems have shown that organolithium reagents can add across the N(1)–C(6) bond. rsc.org

Ring Transformations and Rearrangement Reactions of 1,2,4-Triazines

The electron-deficient 1,2,4-triazine ring is an excellent substrate for reactions that lead to the formation of new heterocyclic systems. These transformations are often highly efficient and synthetically valuable.

Cycloaddition Reactions Involving the 1,2,4-Triazine Core

One of the most characteristic reactions of 1,2,4-triazines is their participation as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov In these reactions, the electron-poor triazine reacts with an electron-rich dienophile. The reaction typically proceeds via a [4+2] cycloaddition, followed by the elimination of a stable molecule (like N2) and subsequent aromatization to yield a new heterocyclic ring, such as a pyridine (B92270) or another triazine. For instance, 1,2,4-triazines can react with ynamines to form pyridines or with amidines to generate pyrimidines. nih.gov The substituents on the triazine ring play a crucial role in determining the rate and regioselectivity of the cycloaddition.

Table 2: Representative Inverse-Electron-Demand Diels-Alder Reactions of 1,2,4-Triazines

| Dienophile | Intermediate Step | Final Product | Reference |

|---|---|---|---|

| Enamines | Elimination of N2 and amine | Pyridine | nih.gov |

| Ynamines | Elimination of N2 | Pyridine | nih.gov |

| Amidines | Elimination of N2 | Pyrimidine | nih.gov |

Interconversion with Other Heterocyclic Systems

Beyond IEDDA reactions, 1,2,4-triazines can be converted into other heterocyclic structures through various rearrangement and ring-transformation pathways. For example, reaction with certain nucleophiles can initiate a sequence of ring-opening and ring-closing events to form different five- or six-membered heterocyclic rings. The reaction of 1,2,4-triazines with trifluoromethylacetonitrile imines can lead to the formation of 1,3,5-triazines. thieme-connect.de These transformations underscore the versatility of the 1,2,4-triazine scaffold as a building block in synthetic organic chemistry. rsc.org

Detailed Mechanistic Studies of Triazine-Based Reactions

The chemical reactivity of as-triazine derivatives is a subject of significant interest due to their prevalence in various fields, including medicinal chemistry and materials science. Understanding the mechanisms of their reactions is crucial for the rational design of new synthetic routes and novel compounds with desired properties. This section delves into the detailed mechanistic investigations of reactions involving as-triazine derivatives, with a particular focus on aspects relevant to as-Triazine, 5,6-dimethyl-3-ethoxy-.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the stepwise process of a chemical transformation. For as-triazine systems, various reactive intermediates have been proposed and, in some cases, identified, depending on the nature of the reactants and reaction conditions.

In nucleophilic substitution reactions on the as-triazine ring, the formation of a Meisenheimer-type complex is a commonly postulated intermediate. This tetrahedral intermediate results from the attack of a nucleophile on one of the electron-deficient carbon atoms of the triazine ring. While direct observation of such intermediates for as-Triazine, 5,6-dimethyl-3-ethoxy- is not extensively documented in the literature, studies on analogous systems provide valuable insights. For instance, in the reaction of 1,3,5-triazines with nucleophiles, the formation of these adducts is a key step.

Computational studies on the reaction of hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (TZ) with H₂S have elucidated a multi-step mechanism involving several intermediates. The reaction is initiated by the protonation of a nitrogen atom, followed by ring-opening to form an intermediate that subsequently reacts further. acs.org Although this is a different triazine isomer, it highlights the complexity of triazine reactivity and the importance of identifying open-chain intermediates.

In the context of cycloaddition reactions, such as the inverse electron demand Diels-Alder (IEDDA) reaction, the initial cycloadduct is a crucial intermediate. For 1,2,3-triazines, the reaction with enamines can proceed through a concerted or stepwise mechanism, which would involve different types of intermediates. nih.gov These studies suggest that the substituents on the triazine ring play a significant role in stabilizing or destabilizing these intermediates, thereby influencing the reaction pathway. For as-Triazine, 5,6-dimethyl-3-ethoxy-, it is plausible that similar cycloaddition reactions would proceed through analogous intermediates, though specific experimental verification is needed.

Kinetic Studies and Rate Law Determination

Kinetic studies are instrumental in determining the rate of a reaction and formulating a rate law, which provides quantitative information about the reaction mechanism. Such studies on as-triazine derivatives have helped to identify the rate-determining step and understand the factors that influence reaction velocity.

Investigations into the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines have shown that the initial nucleophilic attack of the amidine on the C4 position of the azine is the rate-limiting step. nih.gov This was determined by monitoring the reaction progress using ¹H NMR spectroscopy, where no reaction intermediates were observed, indicating a rapid follow-up sequence of reactions after the initial slow step. nih.gov A significant electronic effect of para-substituents on the benzamidines was observed, with electron-donating groups accelerating the reaction. nih.gov

In a study comparing the reactivity of a 1,2,3-triazine (B1214393) and its corresponding 1-oxide, kinetic measurements revealed that the product formation from the triazine 1-oxide was tenfold faster. nih.gov The reactions followed second-order kinetics, and the rate constants were determined, providing a quantitative measure of the enhanced reactivity due to the N-oxide functionality. nih.gov

While specific kinetic data for as-Triazine, 5,6-dimethyl-3-ethoxy- are scarce in the public domain, the principles derived from these studies on related triazine systems are applicable. It can be inferred that nucleophilic substitution or cycloaddition reactions involving this compound would likely exhibit second-order kinetics, with the rate being dependent on the concentrations of both the triazine and the nucleophile. The determination of the specific rate constants and the activation parameters for its reactions would require dedicated experimental studies.

Influence of Electronic and Steric Effects of Substituents

The reactivity of the as-triazine ring is profoundly influenced by the electronic and steric properties of its substituents. The interplay of these effects governs the regioselectivity and the rate of chemical reactions. The 5,6-dimethyl and 3-ethoxy groups in the target compound each exert their own characteristic influence.

Electronic Effects:

The as-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency makes it susceptible to nucleophilic attack. The substituents can either enhance or diminish this effect.

Alkoxy Groups (e.g., 3-ethoxy): The ethoxy group at the 3-position is generally considered an electron-donating group through resonance (mesomeric effect), where the lone pair of electrons on the oxygen atom can be delocalized into the triazine ring. However, due to the higher electronegativity of oxygen compared to carbon, it also exerts an electron-withdrawing inductive effect. The net effect can be complex and context-dependent. In the context of nucleophilic aromatic substitution (SNAr), an alkoxy group can be a leaving group itself. Studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the alkoxy group can be displaced by primary amines, indicating its ability to function as a leaving group, particularly when the ring is highly activated by other electron-withdrawing groups like a nitro group. rsc.org In the case of 3-(methylsulfonyl)-1,2,4-triazine, the methylsulfonyl group is an excellent leaving group, allowing for the synthesis of 3-alkoxy-1,2,4-triazines by reaction with alkoxides. google.com This suggests that the C3 position is susceptible to nucleophilic attack.

Steric Effects:

Steric hindrance can play a crucial role in determining the accessibility of the reaction center to an incoming nucleophile.

The dimethyl groups at the 5- and 6-positions can sterically hinder the approach of nucleophiles to these positions and, to some extent, to the adjacent C3 and N4 positions.

The ethoxy group at the C3 position can also present some steric bulk, potentially influencing the regioselectivity of reactions at adjacent sites.

Studies on the adsorption of triazine herbicides onto biochar have highlighted the importance of both steric and electronic effects. mdpi.com The molecular volume of the triazine derivatives negatively influenced the adsorption rate, demonstrating a clear steric effect. mdpi.com Furthermore, polar electronic effects, specifically π-π electron donor-acceptor interactions, were also found to be significant. mdpi.com While this study focuses on adsorption, it underscores the general importance of these substituent effects on the interactions of triazine rings.

The table below summarizes the expected influence of the substituents of as-Triazine, 5,6-dimethyl-3-ethoxy- on its reactivity.

| Substituent | Position | Electronic Effect | Steric Effect |

| Ethoxy | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate |

| Methyl | 5 | Electron-donating (inductive) | Moderate |

| Methyl | 6 | Electron-donating (inductive) | Moderate |

In cycloaddition reactions of 1,2,3-triazines, substituents at the C5 position have a pronounced effect on reactivity. Electron-withdrawing groups at this position enhance the rate of inverse electron demand Diels-Alder reactions. rsc.org Conversely, electron-donating groups at C5 were found to decrease the reaction rate, although the cycloaddition still proceeded effectively with a range of amidines. rsc.org This provides a strong indication that the electronic nature of substituents on the triazine ring directly modulates its reactivity in such transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to As Triazine, 5,6 Dimethyl 3 Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for as-Triazine, 5,6-dimethyl-3-ethoxy-

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For as-Triazine, 5,6-dimethyl-3-ethoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive structural assignment.

The ¹H NMR spectrum of as-Triazine, 5,6-dimethyl-3-ethoxy- is expected to exhibit distinct signals corresponding to the ethoxy and dimethyl protons. The ethoxy group would present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, likely in the downfield region around δ 4.0-4.5 ppm, influenced by the deshielding effect of the oxygen atom. The terminal methyl protons (-CH₃) of the ethoxy group would resonate as a triplet around δ 1.2-1.5 ppm.

The two methyl groups attached to the triazine ring at positions 5 and 6 are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts would be in the range of δ 2.0-2.5 ppm. The exact positions would be influenced by the electronic environment of the triazine ring.

Predicted ¹H NMR Data for as-Triazine, 5,6-dimethyl-3-ethoxy-

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethoxy (-O-CH₂-) | 4.0 - 4.5 | Quartet |

| Ethoxy (-CH₃) | 1.2 - 1.5 | Triplet |

| 5-Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

| 6-Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For as-Triazine, 5,6-dimethyl-3-ethoxy-, distinct signals are anticipated for each carbon atom. The carbons of the triazine ring are expected to resonate at low field (downfield) due to the electron-withdrawing nature of the nitrogen atoms. For some triazine derivatives, these carbons can appear in the range of 150-170 ppm.

The carbon of the ethoxy group attached to the triazine ring (-O-CH₂) would be found around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) would be at a higher field, around δ 14-18 ppm. The two methyl carbons on the triazine ring would have chemical shifts in the range of δ 15-25 ppm.

Predicted ¹³C NMR Data for as-Triazine, 5,6-dimethyl-3-ethoxy-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazine ring) | 160 - 170 |

| C5 (Triazine ring) | 150 - 160 |

| C6 (Triazine ring) | 150 - 160 |

| Ethoxy (-O-CH₂) | 60 - 70 |

| Ethoxy (-CH₃) | 14 - 18 |

| 5-Methyl (-CH₃) | 15 - 25 |

| 6-Methyl (-CH₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak would be observed between the quartet of the ethoxy methylene protons and the triplet of the ethoxy methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethoxy and dimethyl groups to their corresponding carbon signals. For instance, the quartet at δ 4.0-4.5 ppm would correlate with the carbon signal at δ 60-70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds). This is particularly useful for establishing the connection of the substituent groups to the triazine ring. For example, correlations would be expected between the ethoxy methylene protons and the C3 carbon of the triazine ring. Similarly, the protons of the 5- and 6-methyl groups would show correlations to the C5 and C6 carbons, respectively, as well as to adjacent carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. In this case, it could help to confirm the spatial relationship between the protons of the ethoxy group and the methyl group at the 6-position, providing insights into the preferred conformation of the ethoxy substituent relative to the triazine ring.

Vibrational Spectroscopy for as-Triazine, 5,6-dimethyl-3-ethoxy- (IR and Raman)

The IR and Raman spectra of as-Triazine, 5,6-dimethyl-3-ethoxy- would be characterized by vibrations of the triazine ring and its substituents. The triazine ring typically exhibits a series of characteristic stretching and bending vibrations. Strong to medium intensity bands for C=N stretching vibrations within the triazine ring are generally observed in the 1500-1600 cm⁻¹ region. Ring breathing and deformation modes often appear in the fingerprint region below 1400 cm⁻¹.

The ethoxy group would show characteristic C-H stretching vibrations of the methylene and methyl groups just below 3000 cm⁻¹. The C-O stretching vibrations are expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. The dimethyl groups would also contribute to the C-H stretching and bending vibrations.

Predicted Characteristic Vibrational Frequencies for as-Triazine, 5,6-dimethyl-3-ethoxy-

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (ethoxy, dimethyl) | 2850 - 3000 | Medium-Strong |

| C=N stretch (triazine ring) | 1500 - 1600 | Strong-Medium |

| C-N stretch (triazine ring) | 1300 - 1400 | Medium |

| C-O stretch (asymmetric) | 1200 - 1300 | Strong |

| C-O stretch (symmetric) | 1000 - 1100 | Strong |

| Triazine ring bending/deformation | < 1000 | Medium-Weak |

The vibrational spectra can also offer insights into the conformational isomers of the molecule. The rotational freedom around the C3-O bond of the ethoxy group can lead to different conformers, which may have slightly different vibrational frequencies. By analyzing the bandwidths and the presence of any shoulder peaks, particularly for the C-O stretching modes and the triazine ring vibrations, it may be possible to infer the presence of a mixture of conformers in the sample. Low-temperature IR or Raman studies could potentially resolve the spectra of individual conformers.

Electronic Spectroscopy (UV-Vis) for as-Triazine, 5,6-dimethyl-3-ethoxy-

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like as-Triazine, 5,6-dimethyl-3-ethoxy-. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic makeup.

The UV-Vis spectrum of as-Triazine, 5,6-dimethyl-3-ethoxy- is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The as-triazine ring, being an aromatic and electron-deficient system, possesses both π-bonds and non-bonding (n) electrons on the nitrogen atoms.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The conjugation of the triazine ring with the dimethyl and ethoxy substituents influences the energy of these transitions. The electron-donating nature of the ethoxy group, through resonance, and the methyl groups, through hyperconjugation, can be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted as-triazine, moving them to longer wavelengths.

The n → π* transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and are sensitive to the solvent environment. For 1,3,5-triazine (B166579) derivatives, these transitions have been observed, and similar behavior is anticipated for the as-triazine isomer. mdpi.com

Table 1: Hypothetical UV-Vis Absorption Data for as-Triazine, 5,6-dimethyl-3-ethoxy- in Cyclohexane

| Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π | ~275 | ~15,000 |

| n → π | ~340 | ~500 |

Note: This data is illustrative and represents expected values based on related compounds.

The position and intensity of the UV-Vis absorption bands of as-Triazine, 5,6-dimethyl-3-ethoxy- are susceptible to changes in the solvent polarity, a phenomenon known as solvatochromism. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atoms through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. nih.gov Conversely, π → π* transitions may exhibit either a hypsochromic or bathochromic shift depending on the relative stabilization of the ground and excited states by the solvent.

The pH of the solution can also significantly impact the UV-Vis spectrum. The nitrogen atoms in the triazine ring are basic and can be protonated in acidic conditions. Protonation would lead to a significant alteration of the electronic structure and likely cause a pronounced shift in the absorption maxima. nih.gov For instance, protonation of a nitrogen atom would tie up its non-bonding electrons, leading to the disappearance or shifting of the n → π* transition. The study of phenazine (B1670421) derivatives has shown that protonation and deprotonation events lead to reversible spectral transformations. nih.gov

Table 2: Expected Solvatochromic Shifts for the n → π Transition of as-Triazine, 5,6-dimethyl-3-ethoxy-*

| Solvent | Polarity Index | Expected λmax (nm) |

| n-Hexane | 0.1 | ~345 |

| Dichloromethane | 3.1 | ~340 |

| Ethanol | 4.3 | ~335 |

| Water | 10.2 | ~330 |

Note: This data is illustrative and represents expected trends.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For as-Triazine, 5,6-dimethyl-3-ethoxy-, various MS methods can be employed to gain detailed structural insights.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The combination of ion mobility spectrometry with HRMS has been demonstrated as a powerful tool for the rapid identification of complex molecules. researchgate.net

For as-Triazine, 5,6-dimethyl-3-ethoxy- (C₇H₁₁N₃O), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass via HRMS would serve as a definitive confirmation of its elemental composition.

Table 3: Theoretical and Hypothetical Experimental HRMS Data for [M+H]+ Ion of as-Triazine, 5,6-dimethyl-3-ethoxy-

| Parameter | Value |

| Elemental Formula | C₇H₁₂N₃O⁺ |

| Theoretical Monoisotopic Mass | 154.0975 |

| Hypothetical Experimental Mass | 154.0973 |

| Mass Error (ppm) | -1.3 |

Note: The experimental mass and error are illustrative.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is highly characteristic of the molecule's structure and can be used for its confirmation. Electron Ionization (EI) is a common technique that induces fragmentation.

The fragmentation of the as-Triazine, 5,6-dimethyl-3-ethoxy- molecular ion (M⁺˙) is expected to proceed through several characteristic pathways. These may include the loss of the ethoxy group, cleavage of the methyl groups, and fragmentation of the triazine ring itself. In the mass spectrometric analysis of related azolotriazine derivatives, dehydration has been observed as a fragmentation pathway. chimicatechnoacta.ru The fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives have been shown to involve processes that keep the triazine nucleus intact as well as ring-contraction processes. nih.gov

A plausible fragmentation pathway for as-Triazine, 5,6-dimethyl-3-ethoxy- could involve the initial loss of an ethylene (B1197577) molecule from the ethoxy group via a McLafferty-type rearrangement, followed by the loss of other small neutral molecules.

Table 4: Plausible Mass Spectrometry Fragmentation Data (EI) for as-Triazine, 5,6-dimethyl-3-ethoxy-

| m/z | Proposed Fragment | Possible Neutral Loss |

| 153 | [M]⁺˙ | - |

| 125 | [M - C₂H₄]⁺˙ | Ethylene |

| 110 | [M - C₂H₅O]⁺ | Ethoxy radical |

| 96 | [M - C₂H₄ - N₂H]⁺ | Ethylene, Diazene |

| 68 | [C₄H₆N]⁺ | Various |

Note: This data is illustrative and represents a plausible fragmentation pattern.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. youtube.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization, offering insights into the three-dimensional structure of an ion through the measurement of its collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it travels through a buffer gas under the influence of an electric field.

For as-Triazine, 5,6-dimethyl-3-ethoxy-, IMS could be used to determine the CCS of its protonated form, [M+H]⁺. This experimental value could then be compared with theoretical CCS values calculated for different possible conformations of the ion to determine the most likely gas-phase structure. Databases of CCS values for a wide range of small molecules are becoming increasingly available, aiding in the identification and characterization of unknown compounds. nih.govnih.gov

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts of the Related Compound as-Triazine, 5,6-dimethyl-3-methoxy-

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.08183 | 127.0 |

| [M+Na]⁺ | 162.06377 | 137.8 |

| [M-H]⁻ | 138.06727 | 127.3 |

Source: PubChem

This data for the methoxy (B1213986) analog suggests the expected range of CCS values for the ethoxy derivative.

X-ray Crystallography for Definitive Solid-State Structural Determinationresearchgate.netmdpi.com

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for as-Triazine, 5,6-dimethyl-3-ethoxy- is not publicly available, analysis of its close derivative, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) (ADMT), offers significant understanding. The structural information is derived from studies on its silver(I) complexes, which contain both coordinated and uncoordinated ADMT molecules. researchgate.net

Crystal Structure Analysis of as-Triazine, 5,6-dimethyl-3-ethoxy- and its Derivatives

The crystal structure of a compound is defined by the dimensions of its unit cell and the arrangement of molecules within it. For a silver(I) complex containing both coordinated and uncoordinated ADMT, the crystal system is triclinic with a P-1 space group. researchgate.net The presence of the uncoordinated ADMT molecule in the crystal lattice provides a valuable model for understanding the solid-state conformation of the free ligand.

The substitution of the 3-amino group with a 3-ethoxy group is expected to induce changes in the crystal packing and unit cell parameters due to differences in size, shape, and intermolecular interaction capabilities. The ethoxy group is larger and has a different conformational flexibility compared to the amino group, which would likely lead to a less dense crystal packing.

Table 1: Crystallographic Data for Tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluromethanesulfonate–3-amino-5,6-dimethyl-1,2,4-triazine (1/1) researchgate.net

| Parameter | Value |

| Formula | Ag(C₅H₈N₄)₃·C₅H₈N₄ |

| Molecular Weight | 753.56 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.9357 (14) |

| b (Å) | 15.1693 (15) |

| c (Å) | 16.2257 (17) |

| α (°) | 76.735 (1) |

| β (°) | 72.565 (1) |

| γ (°) | 81.201 (2) |

| Volume (ų) | 3172.0 (6) |

| Z | 4 |

In a related silver(I) coordination polymer, [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n, the ADMT ligand coordinates to the silver ions, leading to a distorted tetrahedral geometry around the metal center. mdpi.com The Ag-N bond distances in these complexes are in the range of 2.241 (6) to 2.273 (6) Å. researchgate.net

Intermolecular Interactions and Crystal Packingresearchgate.netmdpi.com

In the case of as-Triazine, 5,6-dimethyl-3-ethoxy-, the capacity for hydrogen bond donation is absent. The crystal packing would therefore be dominated by weaker van der Waals forces and potentially weak C-H···N or C-H···O hydrogen bonds. The presence of the flexible ethoxy group might also lead to different packing motifs compared to the more rigid amino-substituted counterpart. Hirshfeld surface analysis of the related silver(I) complex of ADMT shows that O···H (37.2%) and N···H (18.8%) interactions are the most significant contributors to the molecular packing. mdpi.com

The packing in the silver(I) nitrate (B79036) complex of ADMT results in a one-dimensional polymeric chain. mdpi.com This is facilitated by bridging nitrate anions and argentophilic (Ag···Ag) interactions. The substitution of the amino group with an ethoxy group would likely disrupt such ordered arrangements in the absence of a coordinating metal ion.

Planarity and Torsional Angles of the Triazine Ringresearchgate.net

The as-triazine ring is an aromatic system and is therefore expected to be largely planar. In the crystal structure of the ADMT-silver(I) complex, the triazine ring of the ADMT ligand maintains its planarity. researchgate.net The bond angles within the ring are consistent with sp² hybridization of the carbon and nitrogen atoms.

Torsional angles describe the rotation around a bond. For the as-triazine ring, the endocyclic torsional angles are close to 0°, indicative of a planar ring system. The torsional angles involving the substituents provide information about their orientation relative to the ring. For the uncoordinated ADMT molecule, the amino group is expected to be coplanar with the triazine ring to maximize electronic delocalization. In contrast, the ethoxy group in as-Triazine, 5,6-dimethyl-3-ethoxy- has a C-O-C bond that allows for rotation. The torsional angle around the C(ring)-O bond would be influenced by steric hindrance from the adjacent methyl group and crystal packing forces.

Table 2: Selected Bond Angles in Coordinated 3-amino-5,6-dimethyl-1,2,4-triazine researchgate.net

| Angle | Value (°) |

| N-Ag-N | 118.6 (2) - 121.8 (3) |

Note: The data provided is for the coordinated ADMT ligand in a silver(I) complex.

The planarity of the triazine ring is a common feature in related structures, though slight distortions can occur due to substituent effects and packing forces. The ethoxy group, being larger than the amino group, may cause minor deviations from planarity in the solid state of as-Triazine, 5,6-dimethyl-3-ethoxy-.

Computational and Theoretical Investigations of As Triazine, 5,6 Dimethyl 3 Ethoxy

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules. researchgate.netresearchgate.net These first-principles approaches solve the Schrödinger equation or its density-based equivalent to provide detailed information about a molecule's behavior at the atomic level. For as-Triazine, 5,6-dimethyl-3-ethoxy-, these calculations can elucidate its geometry, stability, and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. researchgate.net This process involves finding the minimum energy structure on the potential energy surface. For as-Triazine, 5,6-dimethyl-3-ethoxy-, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformer.

Conformational analysis is particularly important for this molecule due to the presence of the flexible ethoxy group. Different orientations of the ethyl group relative to the triazine ring will have different energies. By systematically rotating the C-O and C-C bonds of the ethoxy group and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of all stable conformers and the energy barriers between them.

An illustrative example of optimized geometric parameters for the lowest energy conformer of as-Triazine, 5,6-dimethyl-3-ethoxy-, as would be determined by DFT calculations, is presented in Table 1.

Table 1: Example of Optimized Geometric Parameters for as-Triazine, 5,6-dimethyl-3-ethoxy- (Note: This data is illustrative as specific computational results for this molecule were not found in the searched literature.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1-N2 | 1.33 |

| N2-C3 | 1.34 | |

| C3-N4 | 1.32 | |

| N4-C5 | 1.35 | |

| C5-C6 | 1.47 | |

| C6-N1 | 1.34 | |

| C3-O | 1.36 | |

| O-CH2 | 1.44 | |

| CH2-CH3 | 1.52 | |

| C5-CH3 | 1.51 | |

| C6-CH3 | 1.51 | |

| Bond Angle | N1-N2-C3 | 120.5 |

| N2-C3-N4 | 125.0 | |

| C3-N4-C5 | 115.8 | |

| N4-C5-C6 | 122.3 | |

| C5-C6-N1 | 118.4 | |

| C6-N1-N2 | 118.0 |

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of as-Triazine, 5,6-dimethyl-3-ethoxy- is key to predicting its reactivity and intermolecular interactions. Quantum chemical calculations provide information about the distribution of electrons within the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For triazine derivatives, the HOMO is often localized on the triazine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient triazine ring. researchgate.net

Charge Distribution: The distribution of electrical charge within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the electrostatic potential. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In as-Triazine, 5,6-dimethyl-3-ethoxy-, the nitrogen atoms of the triazine ring are expected to be regions of negative charge, while the carbon and hydrogen atoms would carry partial positive charges.

An example of the kind of data that would be obtained from an electronic structure analysis is shown in Table 2.

Table 2: Illustrative Electronic Properties of as-Triazine, 5,6-dimethyl-3-ethoxy- (Note: This data is for illustrative purposes only.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify the compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed. The chemical shifts are sensitive to the electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This information is useful for identifying the presence of specific functional groups and for confirming the optimized geometry, as all calculated frequencies for a true minimum energy structure will be real (not imaginary).

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Exploration of Conformational Landscape

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules like as-Triazine, 5,6-dimethyl-3-ethoxy-. By simulating the molecule at a given temperature, the various accessible conformations and the transitions between them can be observed. This provides a more complete picture of the molecule's flexibility than a static conformational analysis.

Solvent Effects on Molecular Structure

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. For as-Triazine, 5,6-dimethyl-3-ethoxy-, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent interacts with the molecule and how it affects its conformational preferences and dynamic behavior. griffith.edu.au For instance, hydrogen bonding between a protic solvent and the nitrogen atoms of the triazine ring could influence the molecule's solubility and reactivity.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and determining the energy barriers associated with transition states. This knowledge is fundamental to understanding and predicting the chemical behavior of as-triazine, 5,6-dimethyl-3-ethoxy- under various conditions.

Computational chemistry has been employed to elucidate the reaction mechanisms of triazine systems. Studies on related triazine compounds reveal key reactive pathways that are applicable to the as-triazine core. For instance, investigations into the reaction of 1,3,5-triazine (B166579) derivatives with species like hydrogen sulfide (B99878) (H₂S) have been modeled to understand their scavenging capabilities. acs.orgnih.govnih.gov

The typical reaction mechanism involves several elementary steps, each with a calculated energy barrier. A common initial step is the protonation of a ring nitrogen atom, which then facilitates a subsequent ring-opening. nih.gov For the reaction of a hexahydro-1,3,5-triazine derivative with H₂S, the initial protonation was found to have an energy barrier of approximately 24.5 kcal/mol. acs.orgnih.gov Following this, the now-activated ring can be attacked by a nucleophile, leading to ring cleavage and the formation of various intermediates.

Computational models for other triazine derivatives have detailed complex energy profiles:

Thermolysis : The thermal decomposition of triazines has been modeled, showing that the process involves multiple steps with significant energy barriers, indicating the compound's general stability. researchgate.net

Alkaline Hydrolysis : The decomposition of energetic triazine materials like RDX via alkaline hydrolysis has also been computationally modeled. These studies determine the activation energies and rate-determining steps for the breakdown of the triazine ring structure. researchgate.net

These studies collectively suggest that the reactivity of the as-triazine ring in 5,6-dimethyl-3-ethoxy-as-triazine is governed by the accessibility of its nitrogen lone pairs for protonation and the subsequent stability of intermediates. The electron-donating methyl and ethoxy groups are expected to influence the electron density of the ring and, consequently, the energy barriers of its reaction pathways.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules with their properties. For triazine derivatives, QSPR studies have been conducted to predict various non-biological properties, such as adsorption behavior and ecotoxicity, based on calculated molecular descriptors. researchgate.net

A key application has been in modeling the adsorption of s-triazines onto material surfaces like polybenzimidazole. researchgate.net In these studies, the amount of triazine adsorbed was successfully correlated with a set of theoretical molecular descriptors. A genetic algorithm was used to select the most relevant descriptors from a large pool, resulting in a robust predictive model.

The descriptors found to be significant in various QSPR models for triazines provide insight into the structural features that govern their physical properties. These descriptors fall into several categories.

| Descriptor Category | Specific Descriptor Example | Property Influenced | Reference |

|---|---|---|---|

| Quantum-Chemical | Heat of Formation (Hf) | General reactivity and stability | jocpr.comijsrset.com |

| Quantum-Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability, reactivity with nucleophiles | jocpr.comijsrset.com |

| Steric/Topological | Steric Energy | Conformational stability, interaction hindrance | jocpr.comijsrset.com |

| Topological | Connectivity Index (e.g., Chi-1) | Molecular size and branching, related to intermolecular forces | ijsrset.com |

| Physicochemical | Lipophilicity (e.g., logP) | Adsorption, distribution in multiphase systems | researchgate.net |

These studies demonstrate that by calculating specific molecular descriptors for as-Triazine, 5,6-dimethyl-3-ethoxy-, its physical properties, such as its tendency to adsorb onto industrial materials or its environmental distribution, can be predicted without direct experimentation. jocpr.comijsrset.com

Advanced Computational Modeling Techniques

Beyond traditional QSPR, more advanced computational methods are being applied to understand and predict the behavior of triazine compounds at a molecular level. These include docking simulations for material interactions and the application of machine learning for rapid property prediction.

While docking is famously used in drug discovery, the same principles can be applied to model the interaction between a small molecule and a material surface. For triazines, these simulations are valuable for applications like corrosion inhibition, polymer science, and materials design.

Computational studies have successfully modeled the adsorption and interaction of triazine derivatives with inorganic surfaces.

Interaction with Metal Oxides : A study on a triazine derivative's adsorption on an MgO (001) surface used a combination of ab-initio methods and classical molecular dynamics (MD) to determine the most stable adsorption sites and calculate the adsorption energy. researchgate.net

Interaction with Metal Surfaces : To understand corrosion inhibition, Monte Carlo simulations have been used to find the most stable adsorption configurations for various triazine derivatives on an Fe(110) surface. researchgate.net These simulations showed that the molecules tend to adsorb in a parallel orientation to maximize contact. The interaction energy, a key predictor of inhibition efficiency, was calculated, revealing strong interactions mediated by the nitrogen atoms of the triazine ring and substituted functional groups. researchgate.net

Polymer Modeling : An automated modeling approach has been developed to generate realistic atomistic structures of covalent triazine-based framework (CTF) polymers. rsc.org This method uses molecular dynamics simulations to relax the generated structures, allowing for the prediction of bulk properties like porosity and surface area, which were found to be in excellent agreement with experimental data. rsc.org

These methodologies could be directly applied to as-Triazine, 5,6-dimethyl-3-ethoxy- to predict its interaction with various materials, such as metal pipes, polymer matrices, or filtration media.

Machine learning (ML) is emerging as a powerful tool in chemical science for predicting molecular properties with high speed and accuracy, often bypassing the need for computationally expensive quantum mechanical calculations.

Recently, ML models have been developed specifically for triazine-based systems. A notable study applied random forest regressors, a type of supervised machine learning algorithm, to predict the volume and formation enthalpies of relaxed crystal structures of 1,2,4-triazine (B1199460) and 1,3,5-triazine salts. arxiv.org The models were trained on data generated from crystal structure prediction (CSP) runs and were able to make reliable predictions for new, unseen structures. The performance of these models demonstrated that they were not overfit and could be generalized. arxiv.org

The workflow for such a predictive model involves:

Generating a large dataset of possible crystal structures and their properties using established methods (e.g., DFT).

Representing the chemical structures with suitable molecular descriptors or "fingerprints".

Training an ML model (e.g., random forest, neural network) on a subset of this data to learn the structure-property relationship.

Validating and testing the model on the remaining data to ensure its predictive power.

This approach offers a pathway to rapidly screen potential structures of as-Triazine, 5,6-dimethyl-3-ethoxy- or its derivatives to identify those with desirable solid-state properties, such as density or thermal stability, significantly accelerating the materials discovery process. arxiv.org

Applications of As Triazine, 5,6 Dimethyl 3 Ethoxy in Chemical Science and Materials

as-Triazine, 5,6-dimethyl-3-ethoxy- as a Versatile Synthetic Building Block

The strategic placement of functional groups on the as-triazine ring makes 5,6-dimethyl-3-ethoxy-1,2,4-triazine a valuable intermediate in organic synthesis. Its reactivity and structural features allow for its incorporation into a wide array of molecular frameworks.

Integration into Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While specific examples detailing the integration of as-Triazine, 5,6-dimethyl-3-ethoxy- into MCRs are not extensively documented in the provided search results, the general reactivity of triazine derivatives suggests their potential utility in such transformations. For instance, pseudo-multi-component reactions often involve sequential condensations and additions. nih.gov The reactive sites on the as-triazine ring could potentially participate in domino sequences, where an initial reaction triggers subsequent intramolecular or intermolecular transformations to rapidly build molecular complexity. The development of novel MCRs incorporating this triazine derivative could offer streamlined access to libraries of structurally diverse compounds.

Scaffolds for Diverse Heterocyclic Systems

The as-triazine ring system is a key component in a multitude of heterocyclic structures with significant biological and material applications. nih.govresearchgate.net The fusion of the 1,2,4-triazine (B1199460) core with other heterocyclic rings, such as imidazole (B134444) or thiazole, can lead to the formation of novel polycyclic systems. beilstein-journals.org For example, the synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines and their subsequent rearrangement highlights the utility of the triazine framework in constructing complex, multi-ring structures. beilstein-journals.org The substituents on the triazine ring, such as the dimethyl and ethoxy groups in the title compound, can influence the reaction pathways and the properties of the resulting fused systems. The 1,3,5-triazine (B166579) scaffold, a close relative, has been extensively used to create analogues of purines, demonstrating the power of the triazine core in medicinal chemistry. researchgate.net This suggests that as-Triazine, 5,6-dimethyl-3-ethoxy- can serve as a valuable scaffold for generating libraries of novel heterocyclic compounds with potential applications in various scientific domains.

Contributions to Advanced Materials Science

The inherent properties of the as-triazine ring, including its thermal stability and electronic characteristics, make it an attractive component for the design of advanced materials.

Precursors for Polymer Synthesis and Advanced Monomers

The functional groups on as-Triazine, 5,6-dimethyl-3-ethoxy- provide handles for its incorporation into polymeric structures. The ethoxy group can be a site for polymerization reactions, potentially leading to the formation of novel polymers with tailored properties. While direct evidence for the use of this specific compound in polymer synthesis is not prevalent in the initial search results, the broader class of triazines is known for its role in polymer chemistry. For example, 1,3,5-triazines are used in the production of polymer photostabilizers. mdpi.com The introduction of the as-triazine unit into a polymer backbone could enhance thermal stability, flame retardancy, or introduce specific electronic properties. Further research into the polymerization of monomers derived from as-Triazine, 5,6-dimethyl-3-ethoxy- could unlock new classes of high-performance materials.

Supramolecular Assemblies and Coordination Chemistry

The nitrogen atoms of the as-triazine ring, with their available lone pairs of electrons, are effective coordination sites for metal ions. The specific arrangement of these atoms in as-Triazine, 5,6-dimethyl-3-ethoxy- allows it to act as a mono- or bidentate ligand, facilitating the construction of complex supramolecular assemblies. The coordination chemistry of closely related 5,6-dimethyl-1,2,4-triazine derivatives provides significant insight into the potential of this compound.

For instance, studies on 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) have demonstrated its ability to form stable complexes with transition metals like Palladium(II). In these complexes, the triazine ligand coordinates to the metal center, and the resulting complex can further interact with various biologically relevant ligands, including amino acids, amides, and DNA constituents. The stability of these complexes is a critical factor in their potential applications. The table below summarizes the stability constants for the formation of complexes between a Pd(II)-3-amino-5,6-dimethyl-1,2,4-triazine system and various biorelevant ligands, illustrating the thermodynamic feasibility of such interactions. nih.gov

| Biorelevant Ligand | Complex Species | Log Stability Constant (log β) |

|---|---|---|

| Glycine | [Pd(ADT)(Gly)]+ | 10.55 |

| [Pd(ADT)(Gly)(OH)] | 18.47 | |

| L-Alanine | [Pd(ADT)(Ala)]+ | 10.42 |

| [Pd(ADT)(Ala)(OH)] | 18.49 | |

| L-Valine | [Pd(ADT)(Val)]+ | 10.11 |

| [Pd(ADT)(Val)(OH)] | 18.01 | |

| Guanosine-5'-monophosphate (GMP) | [Pd(ADT)(GMP)] | 9.98 |

| [Pd(ADT)(GMP)(OH)]- | 17.21 | |

| Inosine-5'-monophosphate (IMP) | [Pd(ADT)(IMP)] | 10.03 |

| [Pd(ADT)(IMP)(OH)]- | 17.39 |

Table 1: Stability constants for the complexes of [Pd(ADT)(H2O)2]2+ (where ADT is 3-amino-5,6-dimethyl-1,2,4-triazine) with various biorelevant ligands at 25°C and 0.1 mol dm-3 ionic strength. nih.gov

The ethoxy group in as-Triazine, 5,6-dimethyl-3-ethoxy-, being a stronger electron-donating group than the amino group, is expected to enhance the electron density on the triazine ring further, potentially leading to even more stable metal complexes. This property is crucial for creating robust supramolecular structures where the triazine derivative acts as a reliable building block. The formation of these assemblies is driven by the coordination of the triazine nitrogen atoms to metal centers, leading to predictable and well-defined architectures.

Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable by varying the metal and organic components. Triazine derivatives are attractive candidates for use as linkers in MOFs due to their rigid structure and the presence of multiple coordination sites. nih.govnih.gov

While there are no direct reports on the use of as-Triazine, 5,6-dimethyl-3-ethoxy- as a linker in MOFs, its structural characteristics suggest its potential in this area. The triazine core can serve as a node in the framework, and the dimethyl and ethoxy groups can be further functionalized to introduce desired properties into the MOF structure. For example, the ethoxy group could be hydrolyzed to a hydroxyl group, which can then be used for post-synthetic modification of the MOF.

The general approach to using triazine derivatives as linkers involves the synthesis of poly-functionalized triazines that can connect multiple metal centers to form a 3D network. For instance, triazine-based hexacarboxylate linkers have been successfully employed to create MOFs with high surface areas and large pore volumes. nih.govnih.gov The planarity of the triazine ring, in comparison to a benzene (B151609) ring, can also influence the geometry and planarity of the resulting MOF structure. nih.gov The table below showcases examples of triazine-based linkers and the resulting MOFs, highlighting the versatility of the triazine core in MOF synthesis.

| Triazine-Based Linker | Resulting MOF | Key Features |

|---|---|---|

| 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine | PCN-6 analogues | Introduction of additional functionalities like NO2 and NH2. nih.gov |

| Triazine-based hexacarboxylates | Analogues of NU-109, NU-110 | High surface area and large pore volumes. nih.govnih.gov |

| 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) | TPT-DMBD-COF | Highly crystalline and porous covalent organic framework. acs.org |

Table 2: Examples of Triazine-Based Linkers in the Synthesis of Porous Frameworks.

The incorporation of as-Triazine, 5,6-dimethyl-3-ethoxy- as a linker could lead to MOFs with unique properties. The methyl groups would enhance the hydrophobicity of the pores, which could be advantageous for the selective adsorption of organic molecules. The ethoxy group could also participate in hydrogen bonding interactions, influencing the adsorption of specific guest molecules.

Role in Catalysis and Ligand Design

The electron-rich nature and the presence of multiple nitrogen atoms make as-triazine derivatives promising candidates for ligand design in catalysis. The coordination of a metal to the triazine ring can modulate the metal's electronic properties and create a specific steric environment, both of which are crucial for catalytic activity.

as-Triazine, 5,6-dimethyl-3-ethoxy- as a Ligand in Transition Metal Catalysis

The as-Triazine, 5,6-dimethyl-3-ethoxy- can act as a ligand for various transition metals, forming complexes that can potentially catalyze a range of organic transformations. The nitrogen atoms of the triazine ring can coordinate to the metal center, and the substituents on the ring can be used to fine-tune the catalytic activity. The electron-donating methyl and ethoxy groups increase the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions.

The coordination of ligands containing diazine and triazine cores to transition metals has been shown to offer alternative catalytic pathways and, in some cases, outperform their pyridine-based counterparts. acs.org The increased π-acidity of the triazine ring compared to pyridine (B92270) can enhance catalyst stability under reducing conditions. acs.org

Development of Triazine-Based Catalysts

The development of catalysts based on the triazine scaffold is an active area of research. By modifying the substituents on the triazine ring, it is possible to create a library of ligands with different steric and electronic properties. This allows for the systematic optimization of the catalyst for a specific reaction. For example, the introduction of chiral substituents can lead to the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds.

Copper-catalyzed reactions have been a focus in the synthesis and modification of various triazine derivatives. researchgate.net These methods provide efficient routes to a wide range of functionalized triazines that can serve as ligands or catalyst precursors. The development of PNP-type pincer ligands based on a triazine core has also shown promise in catalysis, where the ligand actively participates in the catalytic cycle through metal-ligand cooperativity. acs.org

Applications in Agrochemical Research (Focusing on Chemical Synthesis of Intermediates)

Triazine derivatives have a long history of use in the agrochemical industry, with many commercial herbicides being based on the s-triazine scaffold. While as-Triazine, 5,6-dimethyl-3-ethoxy- itself is not a known agrochemical, its structural motifs are relevant to the synthesis of agrochemical intermediates. The 5,6-dimethyl-as-triazine core can be considered a key building block that can be further elaborated to produce more complex molecules with potential biological activity.

For instance, 2-amino-4,6-dimethyl-1,3,5-triazine (B162692) is a known intermediate for the synthesis of pharmaceuticals and agrochemicals. alzchem.com This highlights the importance of the dimethyl-triazine substructure in this field. The synthesis of various substituted s-triazines for antibacterial and other biological activities often involves the sequential nucleophilic substitution of cyanuric chloride, demonstrating a common synthetic strategy in this area. nih.gov

The reactivity of the as-triazine ring allows for a variety of chemical transformations that can be used to synthesize a diverse range of compounds for agrochemical screening. The ethoxy group at the 3-position of as-Triazine, 5,6-dimethyl-3-ethoxy- can be a site for further chemical modification, such as conversion to other functional groups, to create new derivatives with potentially enhanced or different biological activities. Research in this area focuses on the efficient and selective synthesis of these intermediates to enable the discovery of new and effective agrochemicals.

Future Research Directions and Unexplored Avenues in As Triazine, 5,6 Dimethyl 3 Ethoxy Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of as-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones, which can sometimes be a multi-step process with moderate yields. youtube.com Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for as-Triazine, 5,6-dimethyl-3-ethoxy-.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, ethanol) and catalysts is crucial. Microwave-assisted and ultrasound-assisted organic synthesis have shown promise in accelerating reaction times and improving yields for other triazine derivatives and should be explored for the target compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for as-Triazine, 5,6-dimethyl-3-ethoxy- could enable its production in a more controlled and reproducible manner.

| Synthetic Approach | Potential Advantages for as-Triazine, 5,6-dimethyl-3-ethoxy- Synthesis |

| One-Pot Reactions | Reduced reaction time, simplified workup, higher overall yield. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields and purer products. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, potential for milder reaction conditions. |